molecular formula C17H21N3O4 B2552587 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 1171144-57-2

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

Numéro de catalogue B2552587
Numéro CAS: 1171144-57-2
Poids moléculaire: 331.372
Clé InChI: ZNYSWDYMXUGKOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide, commonly known as COA-Cl, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. COA-Cl is a heterocyclic compound that contains an oxadiazole ring and an acetamide group. The compound has shown promising results in various studies and has been found to possess a wide range of biological activities.

Applications De Recherche Scientifique

Chemotherapeutic Potential

Research on derivatives closely related to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has shown significant promise in chemotherapeutic applications. A study by Kaya et al. (2017) designed and synthesized a series of hydrazide and oxadiazole derivatives, evaluated for their antimicrobial activity against various bacteria and fungi, and screened for antiproliferative activity against human tumor cell lines. Among these compounds, derivatives bearing the 1,3,4-oxadiazole ring and methoxy benzothiazole moiety exhibited high inhibitory activity against A549 (lung) and MCF-7 (breast cancer) tumor cell lines, indicating their potential as promising chemotherapeutic agents Kaya et al., 2017.

Antimicrobial and Antitumor Activities

Further research by Faheem (2018) on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives explored their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Compounds from this study displayed moderate inhibitory effects in various assays, indicating their potential for antimicrobial and antitumor applications Faheem, 2018.

Pharmacological Evaluation for Cancer Treatment

Panchal et al. (2020) focused on the design, synthesis, and pharmacological evaluation of 1,3,4-oxadiazole derivatives as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, targeting small lung cancer. This study synthesized novel compounds showing considerable inhibition of cell growth, indicating their potential application in cancer treatment Panchal et al., 2020.

Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, demonstrating significant antioxidant activity. These findings suggest the utility of such compounds in pharmaceutical applications requiring antioxidant properties Chkirate et al., 2019.

Propriétés

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-22-13-7-9-14(10-8-13)23-11-15(21)18-17-20-19-16(24-17)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYSWDYMXUGKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.